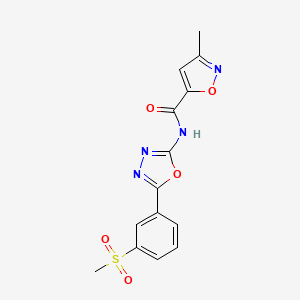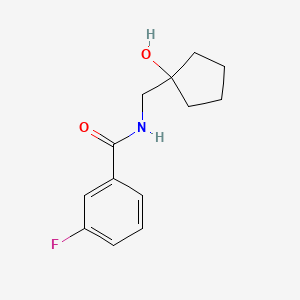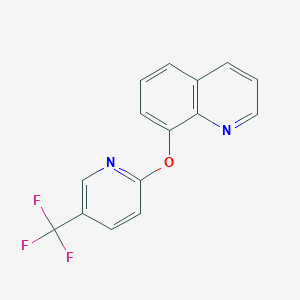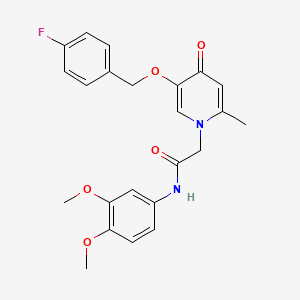![molecular formula C14H15N5O4S2 B2780766 methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1904189-28-1](/img/structure/B2780766.png)
methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
Triazoles can be synthesized using various methods. One common method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of triazoles and pyrimidines allows them to bind readily with a variety of enzymes and receptors in the biological system . This makes them a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to their unique structure. For example, they can undergo reactions with different reagents to form various derivatives, each with its own set of properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole or pyrimidine derivative would depend on its exact structure. For example, some triazole derivatives have been found to have excellent thermal stability .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The chemical compound is involved in the synthesis of various heterocyclic compounds. For instance, research by Westerlund (1980) discusses the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, a process that can be related to the synthesis of methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate (Westerlund, 1980).
Antibacterial Activity
Studies like those conducted by Lahmidi et al. (2019) have focused on the synthesis and characterization of novel pyrimidine derivatives, including 1,2,4-triazolo[1,5-a]pyrimidines, and their application in antibacterial activities (Lahmidi et al., 2019). Such compounds, including the one , are evaluated for their potential in combating bacterial infections.
Structural and Mechanistic Studies
Research on the structure and reaction mechanisms of similar compounds, like those conducted by Reiter et al. (1987), provides insights into the properties and potential applications of this compound (Reiter et al., 1987).
Antitumor Properties
Research like that of Riyadh (2011) explores the synthesis of various heterocyclic compounds and their potential antitumor and antimicrobial activities. This includes the investigation of triazolopyrimidines, which are structurally related to the compound , for their antitumor properties (Riyadh, 2011).
Cardiovascular Agents
Studies such as those by Sato et al. (1980) have been conducted on 1,2,4-triazolo[1,5-a]pyrimidines and their potential as cardiovascular agents, indicating a possible avenue for the application of this compound in medical treatments (Sato et al., 1980).
Mécanisme D'action
Orientations Futures
Given the wide range of biological activities exhibited by triazole and pyrimidine derivatives, there is significant potential for the development of new drugs and therapies based on these compounds . Future research may focus on synthesizing new derivatives and studying their properties and biological activities.
Propriétés
IUPAC Name |
methyl 3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S2/c1-23-13(20)12-11(4-6-24-12)25(21,22)18-5-2-3-10-7-15-14-16-9-17-19(14)8-10/h4,6-9,18H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLHUXMUIQQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2780693.png)
![3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2780695.png)


![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)
![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)

